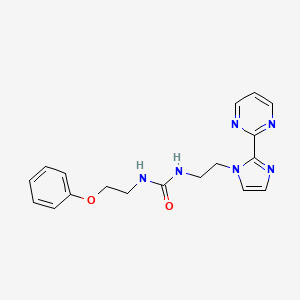

1-(2-phenoxyethyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea

Description

The compound 1-(2-phenoxyethyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea features a urea core functionalized with two ethyl substituents. One ethyl group bears a phenoxy moiety (2-phenoxyethyl), while the other is substituted with a pyrimidin-2-yl-linked imidazole ring. This structural arrangement confers unique electronic and steric properties, making it relevant for applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring aromatic and heterocyclic interactions .

Properties

IUPAC Name |

1-(2-phenoxyethyl)-3-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O2/c25-18(23-11-14-26-15-5-2-1-3-6-15)22-10-13-24-12-9-21-17(24)16-19-7-4-8-20-16/h1-9,12H,10-11,13-14H2,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZHYZQPLGJNNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNC(=O)NCCN2C=CN=C2C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-phenoxyethyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2-phenoxyethylamine and 2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethylamine. These intermediates are then reacted with isocyanates or carbamoyl chlorides under controlled conditions to form the final urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-phenoxyethyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Potential use in drug development due to its unique structure and possible biological effects.

Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-phenoxyethyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, inhibiting or activating specific pathways, or interacting with cellular components to exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Urea Derivatives

1-(2-Methoxyphenyl)-3-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}urea (BJ49861)

- Molecular Formula : C₁₇H₁₈N₆O₂ (MW: 338.36)

- Key Differences: Replaces the pyrimidin-2-yl group with pyrazin-2-yl and substitutes phenoxyethyl with 2-methoxyphenyl.

- Implications: Pyrazine’s electron-deficient nature may reduce hydrogen-bonding capacity compared to pyrimidine.

3-(1H-1,3-Benzodiazol-2-yl)-1-(2-nitrophenyl)urea

- Molecular Formula : C₁₄H₁₁N₅O₃ (MW: 297.27)

- Key Differences: Substitutes pyrimidinyl-imidazole with benzimidazole and phenoxyethyl with 2-nitrophenyl.

- Implications : The nitro group introduces strong electron-withdrawing effects, which may alter reactivity or binding kinetics. Benzimidazole’s fused ring system could enhance π-π stacking interactions compared to imidazole .

1-[2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-3-[3-(oxazol-5-yl)phenyl]urea (Compound 132)

- Molecular Formula: Not explicitly stated (estimated C₂₀H₂₂N₆O₂).

- Key Differences: Cyclopentapyrimidine replaces pyrimidinyl-imidazole, and oxazolylphenyl substitutes phenoxyethyl.

- Implications: The cyclopentapyrimidine’s fused ring may enhance rigidity and target selectivity.

Structural and Conformational Analysis

- Intramolecular Hydrogen Bonding: The title compound’s pyrimidinyl-imidazole moiety may facilitate stronger hydrogen bonding than pyrazine (BJ49861) or benzimidazole (C₁₄H₁₁N₅O₃). highlights that urea derivatives with imidazole substituents (e.g., 1-{(E)-[3-(1H-imidazol-1-yl)-1-phenyl-propylidene]amino}-3-(2-methylphenyl)-urea) form intramolecular N–H⋯N bonds, stabilizing planar conformations .

- Aromatic Stacking: The phenoxyethyl group provides a flexible aromatic chain, contrasting with rigid substituents like 2-nitrophenyl (C₁₄H₁₁N₅O₃) or methoxyphenyl (BJ49861). Flexibility may influence binding pocket compatibility .

Physicochemical Properties

- LogP Trends: The title compound’s phenoxyethyl group balances hydrophilicity, whereas BJ49861’s methoxyphenyl increases lipophilicity. Nitrophenyl (C₁₄H₁₁N₅O₃) lowers LogP due to polar nitro groups .

Biological Activity

The compound 1-(2-phenoxyethyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a derivative of imidazole, a class known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and potential anticancer properties, supported by various studies and data.

This compound is synthesized through a multi-step reaction involving the coupling of phenoxyethyl and pyrimidine derivatives with an imidazole core. The structural formula can be represented as follows:

Antibacterial Activity

Studies have shown that imidazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to This compound have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Compound | MIC (µM) against S. aureus | MIC (µM) against E. coli |

|---|---|---|

| Compound A | 20–40 | 40–70 |

| Compound B | 10–30 | 30–50 |

| Target Compound | TBD | TBD |

The minimum inhibitory concentration (MIC) values indicate that while the compound shows activity, it is generally less potent than standard antibiotics like ceftriaxone, which has MIC values of 0.1 µM against E. coli .

Antifungal Activity

In addition to antibacterial properties, imidazole derivatives are noted for antifungal activity. Research indicates that compounds with similar structures can inhibit fungal growth effectively:

| Study Reference | Fungal Strain Tested | Inhibition Zone (mm) |

|---|---|---|

| Study 1 | Candida albicans | 15 |

| Study 2 | Aspergillus niger | 12 |

| Target Compound | TBD | TBD |

These findings suggest that the compound may also be useful in treating fungal infections, although specific data on This compound is limited.

Anticancer Potential

Preliminary studies have indicated that certain imidazole derivatives possess anticancer properties by inhibiting angiogenesis and cancer cell proliferation. Notably, compounds with structural similarities to the target compound have been evaluated for their effects on various cancer cell lines.

Case Study:

A recent investigation into imidazole derivatives revealed that they could reduce tumor growth in vitro by inducing apoptosis in cancer cells. The study reported a significant decrease in cell viability at concentrations ranging from 10 to 50 µM.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 1-(2-phenoxyethyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea, and how can purity be optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidinyl-imidazole moiety followed by coupling with the phenoxyethylurea backbone. Key steps include:

- Imidazole functionalization : React 2-aminopyrimidine with bromoethylimidazole under reflux in ethanol to introduce the imidazole-pyrimidine subunit .

- Urea coupling : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the phenoxyethylamine group to the imidazole intermediate. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures removal of unreacted starting materials .

- Yield optimization : Control reaction stoichiometry (1:1.2 molar ratio for amine:isocyanate) and monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 60:40) .

Q. Which spectroscopic techniques are essential for structural elucidation and purity assessment?

- NMR spectroscopy : 1H and 13C NMR confirm regiochemistry of the imidazole and urea linkages. For example, urea NH protons appear as broad singlets at δ 8.2–8.5 ppm, while pyrimidine protons resonate as doublets near δ 8.7 ppm .

- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 422.18) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects byproducts .

Q. What in vitro assays are suitable for preliminary biological screening?

- Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays to identify IC50 values .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) evaluate selective toxicity .

Advanced Research Questions

Q. How can contradictory data on kinase inhibition profiles be resolved across studies?

Discrepancies may arise from assay conditions. Mitigate by:

- Standardizing ATP concentrations : Use 10 μM ATP in kinase assays to mimic physiological levels .

- Validating cell permeability : Compare intracellular target engagement (e.g., Western blot for phosphorylated kinases) with in vitro results .

- Control for solvent effects : Ensure DMSO concentrations ≤0.1% to avoid nonspecific inhibition .

Q. What computational approaches predict binding modes with ATP-binding pockets?

- Molecular docking : Use AutoDock Vina to model interactions between the urea backbone and kinase catalytic sites (e.g., hydrogen bonding with hinge-region residues) .

- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Focus on RMSD (<2 Å) and binding free energy (MM-PBSA calculations) .

Q. How can synthetic byproducts from imidazole alkylation be minimized?

- Solvent selection : Use DMF as a polar aprotic solvent to enhance nucleophilicity of the imidazole nitrogen .

- Temperature control : Maintain 60–70°C during alkylation to avoid over-functionalization .

- Protecting groups : Temporarily protect the urea NH with Boc groups to prevent side reactions .

Q. What strategies improve stability under physiological conditions (e.g., pH, serum)?

- pH stability studies : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC. Urea derivatives are typically stable at pH 7.4 but hydrolyze rapidly in acidic conditions .

- Serum exposure : Add 10% fetal bovine serum (FBS) to PBS and quantify remaining compound at 37°C over 24 hours. Liposomal encapsulation may enhance stability .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies to account for off-target effects?

- Multi-concentration profiling : Test 10 concentrations (1 nM–100 μM) in primary and counter-screens (e.g., hERG channel inhibition) .

- Selectivity index (SI) : Calculate SI = IC50(off-target)/IC50(target). Aim for SI >10 to prioritize lead optimization .

Q. What statistical methods address variability in biological replicate data?

- ANOVA with Tukey’s post hoc test : Compare mean IC50 values across replicates (n ≥ 3) to identify outliers .

- Grubbs’ test : Remove statistically significant outliers (α = 0.05) before final analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.